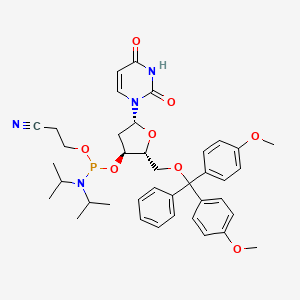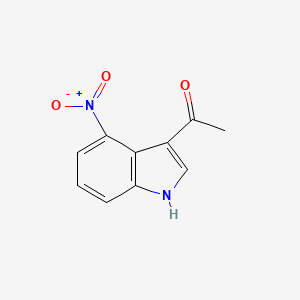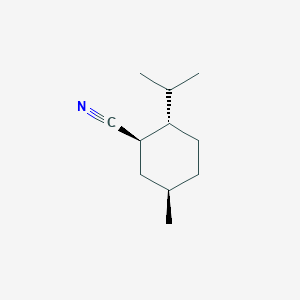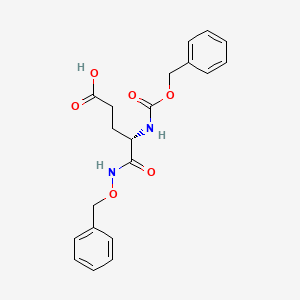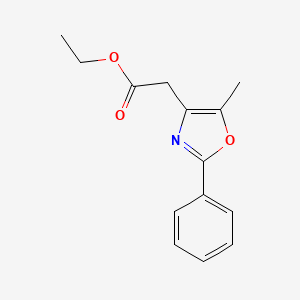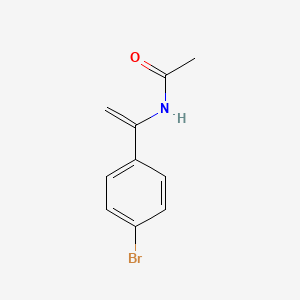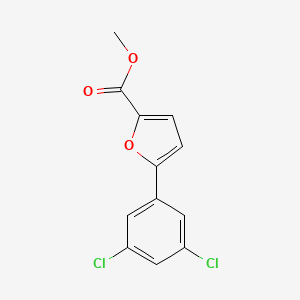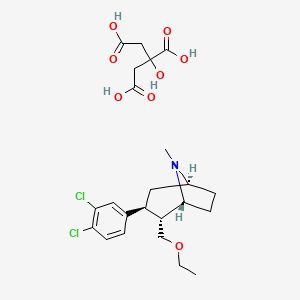
4-(3-Chlorophenyl)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Electrochemical Properties and Charge Transfer Applications
- Tetrathiafulvalene Derivatives Synthesis : A study by (Andreu et al., 2000) described the synthesis of derivatives from 4-pyridine using a Wittig reaction. These compounds show charge transfer properties, indicating potential applications in electrochemical devices.
2. Chemoselective Synthesis Techniques
- Direct 4-Pyridination of C(sp3)–H Bonds : Research by (Hoshikawa & Inoue, 2013) demonstrated a method for substituting hydrogen in C(sp3)–H bonds with 4-pyridine. This technique is important for creating molecules with 4-pyridine structures, which have potential biological and functional applications.
3. Structural Analysis and Crystallography
- Analysis of Molecular Structure : A study by (Vimalraj & Pandiarajan, 2010) focused on the crystal structure of a compound related to 4-chlorophenylpyridine, providing insights into its molecular conformation and potential applications in crystallography and molecular design.
4. Molecular Docking and Antimicrobial Activity
- Molecular Structure and Antimicrobial Study : (Sivakumar et al., 2021) explored the vibrational study and antimicrobial activity of a pyridine derivative. This suggests applications in drug design and the study of molecular interactions.
5. Optical and Magnetic Properties in Material Science
- Study of Radical Cation Salts : Research by (Pointillart et al., 2009) on compounds formed from reactions involving 4-pyridine derivatives showed unique optical and magnetic properties. These findings are relevant to the development of materials with specific electronic and photophysical characteristics.
6. Nonlinear Optical Material Development
- Synthesis and Characterization of Organic Nonlinear Optical Materials : A study by (Menezes et al., 2014) developed a new material with high second harmonic generation efficiency. The presence of a pyridine ring in its structure indicates potential applications in nonlinear optics and optoelectronic device fabrication.
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCQVJRXNLKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461574 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)pyridine | |
CAS RN |
5957-92-6 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)
